molecular formula C28H25F3N6O B12395550 Urea, N-[4-[8-(MethylaMino)-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-N'-[3-(trifluoroMethyl)phenyl]-

Urea, N-[4-[8-(MethylaMino)-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-N'-[3-(trifluoroMethyl)phenyl]-

Cat. No.: B12395550
M. Wt: 518.5 g/mol
InChI Key: QLDYIGFJWCULHE-UHFFFAOYSA-N
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Description

Urea, N-[4-[8-(Methylamino)-3-(1-Methylethyl)imidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-N'-[3-(trifluoromethyl)phenyl]- is a structurally complex urea derivative featuring:

  • A urea (-N-C(=O)-N-) backbone, a key functional group in medicinal chemistry for hydrogen bonding and target interaction .
  • An imidazo[1,5-a]pyrazine heterocyclic core substituted with a methylamino group at position 8 and an isopropyl group at position 3 .
  • A naphthalene moiety linked to the imidazopyrazine core and a 3-(trifluoromethyl)phenyl group attached to the urea’s terminal nitrogen .

Properties

Molecular Formula

C28H25F3N6O

Molecular Weight

518.5 g/mol

IUPAC Name

1-[4-[8-(methylamino)-3-propan-2-ylimidazo[1,5-a]pyrazin-1-yl]naphthalen-1-yl]-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C28H25F3N6O/c1-16(2)26-36-23(24-25(32-3)33-13-14-37(24)26)21-11-12-22(20-10-5-4-9-19(20)21)35-27(38)34-18-8-6-7-17(15-18)28(29,30)31/h4-16H,1-3H3,(H,32,33)(H2,34,35,38)

InChI Key

QLDYIGFJWCULHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C2N1C=CN=C2NC)C3=CC=C(C4=CC=CC=C43)NC(=O)NC5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

Biological Activity

Urea, N-[4-[8-(methylaMino)-3-(1-methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-N'-[3-(trifluoroMethyl)phenyl]- (CAS No. 1414938-22-9) is a complex organic compound characterized by its unique structural features, including a urea moiety linked to aromatic systems. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics.

Structural Overview

The molecular formula of this compound is C28H25F3N6OC_{28}H_{25}F_{3}N_{6}O with a molecular weight of approximately 518.53 g/mol. The structure includes:

  • A naphthalene ring
  • An imidazo[1,5-a]pyrazine moiety
  • Trifluoromethyl and methylamino substituents

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to urea derivatives. For instance, derivatives containing urea functionalities have been noted for their antiproliferative effects against various cancer cell lines. The compound may exhibit similar properties due to its structural characteristics.

Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of various urea derivatives against cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The most effective compounds showed IC50 values in the low micromolar range, indicating strong inhibitory effects on cell proliferation .

CompoundIC50 (μM)Cancer Cell Line
Urea Derivative A2.39 ± 0.10A549
Urea Derivative B3.90 ± 0.33HCT-116
Urea Derivative C2.12 ± 0.18PC-3

The mechanism by which urea derivatives exert their anticancer effects often involves interaction with key proteins involved in cell signaling pathways. For instance, the presence of hydrogen bond donors in the urea structure allows for interactions with targets such as BRAF, a protein kinase involved in cell growth and division .

Enzyme Inhibition

Compounds with similar structural motifs have demonstrated enzyme inhibition capabilities, particularly against cholinesterases, which are important in neurodegenerative diseases like Alzheimer's . The inhibition of these enzymes can be a promising strategy for therapeutic intervention.

Toxicological Considerations

While exploring the biological activity of such compounds, it is crucial to assess their toxicity profiles. Preliminary studies suggest that modifications to the molecular structure can significantly influence both efficacy and safety profiles .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₈H₂₅F₃N₆O.
  • Molecular Weight : 518.53 g/mol.
  • Hazard Profile : Moderate toxicity (H302, H315, H319, H335) .

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the urea moiety facilitates interactions with biological targets like kinases or enzymes .

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name / ID Core Structure Substituents/R-Groups Molecular Weight (g/mol) pKa (Predicted) Key Features/Applications
Target Compound Imidazo[1,5-a]pyrazine + urea 8-MeNH, 3-isopropyl, 3-CF₃Ph 518.53 ~15.93 Potential kinase inhibitor; high lipophilicity
1-(4-(8-Amino-3-(tert-butyl)imidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl)-3-(3-CF₃Ph)urea Imidazo[1,5-a]pyrazine + urea 8-NH₂, 3-tert-butyl, 3-CF₃Ph 518.53 - Tert-butyl enhances steric bulk; similar urea linkage
Acalabrutinib Imidazo[1,5-a]pyrazine 8-NH₂, pyrrolidine, pyridinylbenzamide 465.52 - BTK inhibitor; clinical use in lymphoma
N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]-N'-[4-(CF₃S)Ph]urea 1,2,5-Oxadiazole + urea 4-MeOPh, 4-CF₃SPh ~450 (estimated) - Oxadiazole core improves solubility; agrochemical potential
8-Amino-2-(furan-2-yl)-N-(4-hydroxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxamide Triazolo[1,5-a]pyrazine Furan, hydroxyphenethyl ~400 (estimated) - Anticancer/antimicrobial activity

Structural and Functional Insights

Core Heterocycle Variations :

  • The target compound’s imidazo[1,5-a]pyrazine core is shared with acalabrutinib , but substituents differ significantly. Acalabrutinib’s pyrrolidine and benzamide groups optimize binding to Bruton’s tyrosine kinase (BTK), whereas the target compound’s isopropyl and trifluoromethylphenyl groups may target other kinases or enzymes.
  • 1,2,5-Oxadiazole derivatives (e.g., ) replace the imidazopyrazine core, reducing planarity but improving solubility via methoxy groups.

Substituent Effects: Trifluoromethyl (CF₃): Common in the target compound and , CF₃ enhances metabolic stability and electron-withdrawing effects, influencing binding affinity . Isopropyl vs.

Urea Linkage :

  • The urea group in the target compound and facilitates hydrogen bonding, critical for target engagement. In contrast, acalabrutinib uses a benzamide group for similar interactions .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s high molecular weight and CF₃ group suggest moderate-to-high lipophilicity, favoring membrane permeability but possibly limiting aqueous solubility.
  • pKa : The predicted pKa (~15.93) indicates a weakly basic imidazopyrazine nitrogen, influencing ionization state under physiological conditions.
  • Stability: The CF₃ group and urea linkage may confer resistance to enzymatic degradation compared to non-fluorinated analogs.

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